REACTION_SMILES
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[C:1](#[N:2])[C:3]1=[CH:4][C:5]2=[CH:6][CH2:7][CH:8]3[CH:9]4[CH2:10][CH2:11][CH:12]([C:22](=[O:23])[OH:24])[C:13]4([CH3:14])[CH2:15][CH2:16][CH:17]3[C:18]2([CH3:21])[CH2:19][CH2:20]1.[C:25]([CH3:26])([CH3:27])([CH3:28])[NH2:29]>>[C:1](#[N:2])[C:3]1=[CH:4][C:5]2=[CH:6][CH2:7][CH:8]3[CH:9]4[CH2:10][CH2:11][CH:12]([C:22](=[O:24])[NH:29][C:25]([CH3:26])([CH3:27])[CH3:28])[C:13]4([CH3:14])[CH2:15][CH2:16][CH:17]3[C:18]2([CH3:21])[CH2:19][CH2:20]1
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Name
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CC12CCC(C#N)=CC1=CCC1C2CCC2(C)C(C(=O)O)CCC12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC12CCC(C#N)=CC1=CCC1C2CCC2(C)C(C(=O)O)CCC12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)N
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Name
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Type
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product
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Smiles
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CC(C)(C)NC(=O)C1CCC2C3CC=C4C=C(C#N)CCC4(C)C3CCC12C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |